Bnp-26 (porcine) Bnp-26 (porcine)
Brand Name: Vulcanchem
CAS No.: 114547-28-3
VCID: VC0038425
InChI: InChI=1S/C120H198N42O36S2/c1-13-62(12)94-113(195)142-51-88(170)145-82(54-165)110(192)153-74(40-59(6)7)107(189)160-81(53-164)99(181)140-48-87(169)144-72(38-57(2)3)96(178)138-49-89(171)147-84(112(194)155-77(45-85(122)167)109(191)161-93(61(10)11)114(196)157-75(41-60(8)9)105(187)150-68(25-18-34-134-117(125)126)101(183)149-70(27-20-36-136-119(129)130)103(185)158-79(115(197)198)43-64-29-31-65(166)32-30-64)56-200-199-55-83(146-90(172)50-141-98(180)80(52-163)159-95(177)66(121)44-91(173)174)111(193)154-76(42-63-22-15-14-16-23-63)97(179)139-47-86(168)143-67(24-17-33-133-116(123)124)100(182)148-69(26-19-35-135-118(127)128)102(184)152-73(39-58(4)5)106(188)156-78(46-92(175)176)108(190)151-71(104(186)162-94)28-21-37-137-120(131)132/h14-16,22-23,29-32,57-62,66-84,93-94,163-166H,13,17-21,24-28,33-56,121H2,1-12H3,(H2,122,167)(H,138,178)(H,139,179)(H,140,181)(H,141,180)(H,142,195)(H,143,168)(H,144,169)(H,145,170)(H,146,172)(H,147,171)(H,148,182)(H,149,183)(H,150,187)(H,151,190)(H,152,184)(H,153,192)(H,154,193)(H,155,194)(H,156,188)(H,157,196)(H,158,185)(H,159,177)(H,160,189)(H,161,191)(H,162,186)(H,173,174)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t62-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-/m0/s1
SMILES: CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO
Molecular Formula: C120H198N42O36S2
Molecular Weight: 2869.282

Bnp-26 (porcine)

CAS No.: 114547-28-3

Cat. No.: VC0038425

Molecular Formula: C120H198N42O36S2

Molecular Weight: 2869.282

* For research use only. Not for human or veterinary use.

Bnp-26 (porcine) - 114547-28-3

Specification

CAS No. 114547-28-3
Molecular Formula C120H198N42O36S2
Molecular Weight 2869.282
IUPAC Name (3S)-3-amino-4-[[(2S)-1-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C120H198N42O36S2/c1-13-62(12)94-113(195)142-51-88(170)145-82(54-165)110(192)153-74(40-59(6)7)107(189)160-81(53-164)99(181)140-48-87(169)144-72(38-57(2)3)96(178)138-49-89(171)147-84(112(194)155-77(45-85(122)167)109(191)161-93(61(10)11)114(196)157-75(41-60(8)9)105(187)150-68(25-18-34-134-117(125)126)101(183)149-70(27-20-36-136-119(129)130)103(185)158-79(115(197)198)43-64-29-31-65(166)32-30-64)56-200-199-55-83(146-90(172)50-141-98(180)80(52-163)159-95(177)66(121)44-91(173)174)111(193)154-76(42-63-22-15-14-16-23-63)97(179)139-47-86(168)143-67(24-17-33-133-116(123)124)100(182)148-69(26-19-35-135-118(127)128)102(184)152-73(39-58(4)5)106(188)156-78(46-92(175)176)108(190)151-71(104(186)162-94)28-21-37-137-120(131)132/h14-16,22-23,29-32,57-62,66-84,93-94,163-166H,13,17-21,24-28,33-56,121H2,1-12H3,(H2,122,167)(H,138,178)(H,139,179)(H,140,181)(H,141,180)(H,142,195)(H,143,168)(H,144,169)(H,145,170)(H,146,172)(H,147,171)(H,148,182)(H,149,183)(H,150,187)(H,151,190)(H,152,184)(H,153,192)(H,154,193)(H,155,194)(H,156,188)(H,157,196)(H,158,185)(H,159,177)(H,160,189)(H,161,191)(H,162,186)(H,173,174)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t62-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-/m0/s1
Standard InChI Key XDUBCYDPVVBFSE-CVWICPBCSA-N
SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO

Introduction

Molecular Structure and Biochemical Properties

Structural Comparison

Table 1: Comparison of Porcine Bnp-26 with Related Natriuretic Peptides

PropertyPorcine Bnp-26Human ANP (α-hANP)
Length26 amino acids28 amino acids
Molecular Weight2869.3 g/molSimilar range
Ring Structure17 amino acidsPresent
Disulfide BondBetween Cys4-Cys20Present
Degradation Rate by Choroid Plexus MembranesSlowerTwice as fast as BNP
Primary Enzymatic DegradationEndopeptidase-24.11Endopeptidase-24.11

When compared to human atrial natriuretic peptide (α-hANP), porcine Bnp-26 shows distinct structural characteristics while maintaining similar functional domains. Studies have shown that α-hANP is degraded twice as fast as Bnp-26 when incubated with choroid plexus membranes, suggesting differences in enzymatic recognition and processing between these peptides .

Genetic Expression and Tissue Distribution

Transcriptional Variants

Research has identified two distinct BNP transcripts in porcine heart tissue: BNP670 and BNP1479 . The BNP1479 transcript differs from the BNP670 transcript by containing two sequence insertions of 246 bp and 554 bp, which correspond to the sequences of the two introns of the BNP gene. Analysis through real-time PCR has confirmed that both transcripts are present in porcine cardiac tissue, with BNP670 being the more abundant form. The presence of these two transcripts suggests complex transcriptional processing of the BNP gene in porcine tissue, which may have implications for the regulation of BNP expression under different physiological conditions.

Chamber-Specific Expression

The expression of BNP in porcine heart shows marked chamber-specific variations that have significant physiological implications. Studies have demonstrated that BNP670 mRNA levels are more than 10-fold higher in atrial tissue compared to ventricular tissue in normal pigs . This differential expression pattern suggests specialized roles for BNP in different cardiac compartments. The chamber-specific expression of BNP may be related to the different mechanical stresses experienced by atrial and ventricular tissues, potentially serving as an adaptive mechanism to maintain cardiac homeostasis.

ProBNP Localization

ProBNP, the precursor form of BNP-26, shows an even more striking chamber-specific distribution. Radioimmunoassay (RIA) measurements and immunohistochemical analyses have revealed that proBNP is present in atrial myocardium but undetectable in ventricular tissue . This finding is consistent across both normal domestic pigs and streptozotocin (STZ)-treated minipigs, suggesting it is a conserved feature of porcine cardiac physiology rather than a pathological phenomenon.

Laser confocal microscopy of proBNP-stained sections from normal porcine hearts has provided insights into the subcellular localization of this peptide. In atrial myocytes, proBNP is predominantly found in granules measuring 100-300 nm in diameter, which are longitudinally oriented along the myofibrils . This granular storage pattern resembles that previously described for atrial natriuretic peptide (ANP), indicating similarities in the storage and secretion mechanisms for these natriuretic peptides.

Table 2: Chamber-Specific Distribution of BNP Components in Porcine Heart

Cardiac ChamberBNP670 mRNA LevelProBNP ConcentrationProBNP Subcellular Localization
Left AtriumHighDetectableGranular pattern (100-300 nm)
Right AtriumHighDetectableGranular pattern (100-300 nm)
Left VentricleLow (>10-fold less than atria)Undetectable (<0.5 pmol/g)Not present
Right VentricleLowUndetectableNot present

The divergence between mRNA expression and protein concentrations in ventricular tissue suggests that the cellular processing of proBNP differs between atrial and ventricular myocardium . This differential processing may involve variations in post-translational modifications, storage mechanisms, or peptide turnover rates.

Enzymatic Processing and Degradation

Primary Degradation Pathways

The enzymatic processing of Bnp-26 plays a critical role in regulating its biological activity and circulatory half-life. Research has demonstrated that endopeptidase-24.11 is the principal enzyme responsible for the hydrolysis of Bnp-26 in renal microvillar and choroid plexus membranes . This enzyme specifically targets peptide bonds within the Bnp-26 molecule, leading to its degradation and inactivation. The specificity of endopeptidase-24.11 for Bnp-26 has been confirmed through inhibition studies using phosphoramidon, a specific inhibitor of this enzyme. In the presence of phosphoramidon, the hydrolysis of Bnp-26 by choroid plexus membranes is inhibited by 94%, confirming the predominant role of endopeptidase-24.11 in this process .

Stepwise Hydrolysis Pattern

The degradation of Bnp-26 by endopeptidase-24.11 follows a stepwise pattern with specific peptide bonds being targeted in a sequential manner. The initial cleavage occurs at the Ser14-Leu15 bond, which opens the ring structure that is essential for the peptide's biological activity . This initial product, referred to as BNP', is short-lived and undergoes further degradation through hydrolysis at multiple sites, including:

  • Ile12-Gly13

  • Arg8-Leu9

  • Gly17-Leu18

  • Val22-Leu23

  • Arg11-Ile12

  • Cys4-Phe5

This sequential degradation pattern efficiently inactivates the peptide and facilitates its clearance from circulation, thereby regulating its biological effects . The specific targeting of these peptide bonds by endopeptidase-24.11 suggests a structure-based recognition mechanism that contributes to the selectivity of this enzymatic process.

Physiological Functions and Implications

Cardiovascular Regulation

While the search results don't explicitly detail the physiological functions of porcine Bnp-26, natriuretic peptides are generally known to play crucial roles in cardiovascular homeostasis. Based on structural similarities with other natriuretic peptides, Bnp-26 likely participates in regulating blood pressure, fluid balance, and cardiac remodeling. The chamber-specific expression of BNP, with higher levels in atrial tissue, suggests its involvement in responding to hemodynamic changes that primarily affect the atria, such as increased central venous pressure or volume overload.

Research Applications and Analytical Methods

Detection and Quantification

Several analytical methods have been developed for the detection and quantification of Bnp-26 in biological samples. These include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercial kits such as the Porcine, Ovine BNP-26 ELISA Kit are available for research purposes . These kits enable the quantitative determination of Bnp-26 in various sample types and are valuable tools for studying its expression patterns and regulatory mechanisms.

  • Radioimmunoassay (RIA): Using specific antisera against porcine proBNP, radioimmunoassay techniques have been employed to measure proBNP concentrations in cardiac tissue. This method has been instrumental in revealing the chamber-specific distribution of proBNP in the porcine heart .

  • Real-Time PCR: Quantitative real-time PCR has been used to measure BNP mRNA levels in cardiac tissue, providing insights into the transcriptional regulation of BNP expression. This technique has revealed the differential expression of BNP transcripts between atrial and ventricular tissues .

Immunohistochemistry and Microscopy

Immunohistochemical techniques combined with laser confocal microscopy have been employed to visualize the subcellular localization of proBNP in cardiac tissue. These methods have revealed the granular storage pattern of proBNP in atrial myocytes and confirmed its absence in ventricular myocardium . This approach provides valuable information about the cellular processing and storage mechanisms for proBNP, which may have implications for understanding its secretion dynamics under different physiological and pathological conditions.

Enzymatic Assays

The enzymatic processing of Bnp-26 has been studied using in vitro incubation assays followed by high-performance liquid chromatography (HPLC) analysis. This approach has allowed researchers to identify the specific cleavage sites targeted by endopeptidase-24.11 and other enzymes, providing insights into the degradation pathways for this peptide . Such assays are valuable tools for studying the pharmacokinetics of Bnp-26 and developing strategies to modulate its biological half-life.

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